![molecular formula C11H13N3OS B3021004 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725245-13-6](/img/structure/B3021004.png)
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Description
The compound of interest, 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound widely used in various fields such as medicine, pharmacy, and agriculture. The ethoxyphenyl group attached to the triazole ring suggests potential for varied biological activities and chemical reactivity .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," which is a class of biocompatible small molecule reactions commonly used to join substrates of interest in a modular fashion. Although the specific synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar compounds have been synthesized by alkylation reactions . For instance, S-alkylated derivatives of triazole-thiols have been synthesized by the alkylation of dihydro-triazole-thiones with various halides . Another related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectral techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also used to predict the geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data for validation .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and reduction. For example, a triazole-thiol was alkylated to form a ketone, which was then reduced to a secondary alcohol . Schiff bases have also been synthesized from triazole compounds by reacting with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazole ring. The presence of an ethoxyphenyl group can affect the compound's solubility and potential for intermolecular interactions. Theoretical calculations, including DFT, are used to predict properties like nonlinear optical properties, which were found to be greater than those of urea for some triazole derivatives . Additionally, the antioxidative activity of certain S-substituted triazole derivatives has been evaluated, with some compounds showing significant activity .
properties
IUPAC Name |
3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLGQMGJSHHOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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